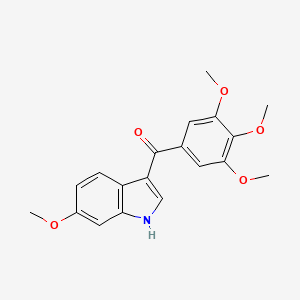
Methanone, (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)-
Cat. No. B1244076
Key on ui cas rn:
613679-11-1
M. Wt: 341.4 g/mol
InChI Key: UZJVBXKFBQNDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07528165B2
Procedure details


To a mixture of 6-methoxyindole (0.3 g, 2.03 mmol) and anhydrous ZnCl2 (0.56 g, 4.07 mmol) in CH2Cl2 (10 mL), EtMgBr (0.9 ml, 3 M) was added over 10 min at room temperature. The obtained suspension was stirred for 1 hr. To the suspension, the solution of 3,4,5-trimethoxybenzoyl chloride/CH2Cl2 (10 ml) was added dropwisely during 5 min for a coupling reaction. The reaction mixture continued stirring for another 1 hr and AlCl3 (0.27 g, 2.03 mmol) was added. The resultant thick mixture was vigorously stirred for 5 hr while monitoring by TLC (EtOAc: n-hexane=1:1). The reaction was quenched with H2O (10 ml) and extracted with CH2Cl2 (10 mL×3). The combined extracts was dried by MgSO4, and evaporated to give a brown oil which was chromatographed (silica gel; EtOAc: n-hexane=1:1) to afford Compound 1 (0.5 g, 72%) as a white solid.




Name
3,4,5-trimethoxybenzoyl chloride CH2Cl2
Quantity
10 mL
Type
reactant
Reaction Step Two




Name
Yield
72%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[CH:8][NH:9]2)=[CH:5][CH:4]=1.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:20]=[C:21]([O:25][CH3:26])[C:22]=1[O:23][CH3:24])[C:17](Cl)=[O:18].C(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].CCOC(C)=O>C(Cl)Cl.CC[Mg+].[Br-].[Cl-].[Cl-].[Zn+2].CCCCCC>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([C:17]([C:16]3[CH:20]=[C:21]([O:25][CH3:26])[C:22]([O:23][CH3:24])=[C:14]([O:13][CH3:12])[CH:15]=3)=[O:18])=[CH:8][NH:9]2)=[CH:5][CH:4]=1 |f:1.2,3.4.5.6,9.10,11.12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2C=CNC2=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC[Mg+].[Br-]
|
|
Name
|
|
|
Quantity
|
0.56 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Step Two
|
Name
|
3,4,5-trimethoxybenzoyl chloride CH2Cl2
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C(=O)Cl)C=C(C1OC)OC.C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0.27 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The obtained suspension was stirred for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added over 10 min at room temperature
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture continued stirring for another 1 hr
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with H2O (10 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (10 mL×3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts was dried by MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed (silica gel; EtOAc: n-hexane=1:1)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C2C(=CNC2=C1)C(=O)C1=CC(=C(C(=C1)OC)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.5 g | |
| YIELD: PERCENTYIELD | 72% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
